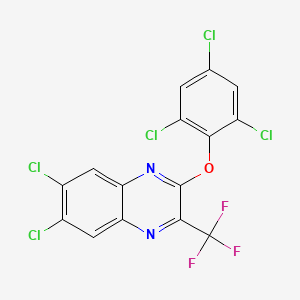
1-(3-Isocyanopropyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Isocyanopropyl)-2-methylpiperidine is an organic compound characterized by the presence of an isocyanide group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Isocyanopropyl)-2-methylpiperidine typically involves the reaction of 2-methylpiperidine with 3-isocyanopropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of the isocyanide group to the piperidine ring.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Isocyanopropyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Isocyanopropyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its isocyanide group is particularly useful in multicomponent reactions such as the Ugi reaction.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Isocyanopropyl)-2-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The isocyanide group can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts that modulate the activity of target proteins.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(3-isocyanopropyl)piperazine: This compound also contains isocyanide groups attached to a piperazine ring and is used as a quenching agent and copper scavenger in various chemical reactions.
1-(3-Isoselenocyanatopropyl)adamantane: This compound features an isoselenocyanate group and is used in the synthesis of bioactive molecules with anti-cancer and anti-inflammatory properties.
Uniqueness: 1-(3-Isocyanopropyl)-2-methylpiperidine is unique due to its specific structural features, including the presence of both an isocyanide group and a piperidine ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
1-(3-isocyanopropyl)-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-10-6-3-4-8-12(10)9-5-7-11-2/h10H,3-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIYNDLVEMDRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole](/img/structure/B2789048.png)
![3-[(1-Cyclohexyl-1h-tetraazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2789049.png)


![7-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2789054.png)


![N-(2,4-dimethoxyphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2789058.png)
![N-tert-butyl-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2789061.png)
![1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one](/img/structure/B2789062.png)
![3,5-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2789063.png)
![2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2789064.png)
![Tert-butyl 3-[(2-cyclopropaneamidophenyl)amino]azetidine-1-carboxylate](/img/structure/B2789067.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2789070.png)
